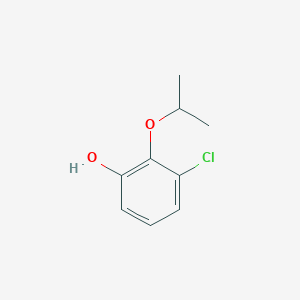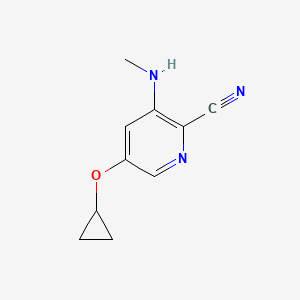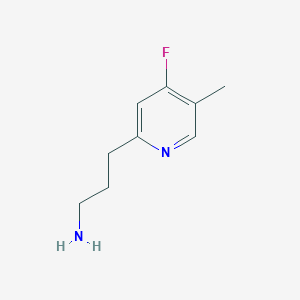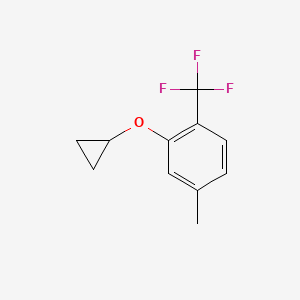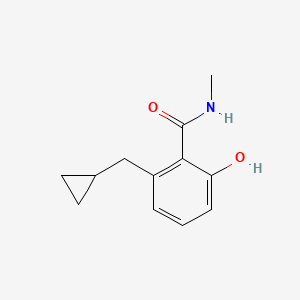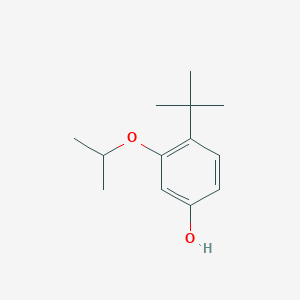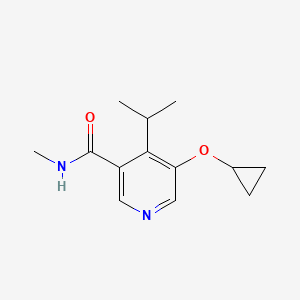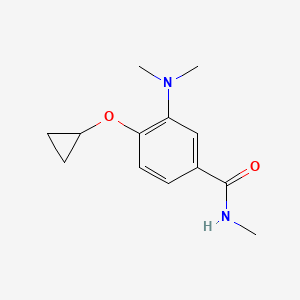
4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is a chemical compound with the molecular formula C14H20N2O2 It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group:
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the intermediate with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
科学的研究の応用
4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The cyclopropoxy and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylpicolinamide
- N-(4-cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide
- 4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide
Uniqueness
4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1243364-09-1 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-(dimethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)9-4-7-12(17-10-5-6-10)11(8-9)15(2)3/h4,7-8,10H,5-6H2,1-3H3,(H,14,16) |
InChIキー |
BWTZFUDDVFCROT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


